molecular formula C7H9NO4S B13582568 2-Hydroxy-3-methoxybenzenesulfonamide

2-Hydroxy-3-methoxybenzenesulfonamide

Cat. No.: B13582568
M. Wt: 203.22 g/mol
InChI Key: JJJJNMPQYQXUBC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzenesulfonamide is a chemical compound for research and development applications. This compound features a benzenesulfonamide core structure substituted with both hydroxy and methoxy functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Such structural motifs are often explored for their potential biological activities and as key building blocks in the development of pharmacologically active molecules . This product is intended for research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use. The compound is typically supplied as a solid and should be stored in a cool, dry environment, sealed to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

2-hydroxy-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

JJJJNMPQYQXUBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Hydroxy 3 Methoxybenzenesulfonamide and Its Analogues

Established Synthetic Pathways for the Core Compound

Reductive Amination Protocols in Synthesis

Reductive amination stands as a cornerstone for the synthesis of 2-Hydroxy-3-methoxybenzenesulfonamide analogues, particularly for N-substituted derivatives. This two-step process involves the initial formation of an imine from an aldehyde and a primary amine, followed by reduction to the corresponding secondary amine. A notable example is the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, an analogue of the target compound. nih.gov

Initial attempts to accomplish this transformation in a one-pot reaction using standard mild conditions, such as sodium triacetoxyborohydride (B8407120) with catalytic acetic acid, proved to be low-yielding. nih.gov A more effective strategy involves a stepwise approach. The first step is the formation of the imine by refluxing the precursor aldehyde and sulfonamide in ethanol (B145695). Following the formation of the imine, a reducing agent is introduced to yield the final product.

A common reducing agent for this second step is sodium borohydride (B1222165) (NaBH₄). nih.govrsc.org The reaction of the pre-formed imine with sodium borohydride in a suitable solvent like ethanol provides the desired N-substituted benzenesulfonamide (B165840) derivative in high yield. nih.gov This stepwise protocol circumvents the challenges of the one-pot method and allows for a more controlled and efficient synthesis.

Table 1: Reductive Amination Conditions for the Synthesis of a this compound Analogue nih.gov

StepReagents and ConditionsProductYield
Imine Formation4-aminobenzenesulfonamide, 2-hydroxy-3-methoxybenzaldehyde (B140153), ethanol, reflux(E)-4-(((2-hydroxy-3-methoxyphenyl)methylene)amino)benzenesulfonamideIntermediate
ReductionSodium borohydride, ethanol4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide95%

Preparation of Precursors and Intermediates

The synthesis of this compound and its analogues relies on the availability of key precursors and intermediates. The primary building blocks are typically a substituted benzaldehyde (B42025) and a sulfonamide. For the synthesis of the core compound's analogues, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is a crucial starting material. nih.govresearchgate.net This aldehyde can be synthesized from guaiacol (B22219) through various formylation methods.

Another key intermediate is the corresponding sulfonyl chloride. For instance, the synthesis of this compound would likely proceed through 2-hydroxy-3-methoxybenzenesulfonyl chloride. While the direct synthesis of this specific sulfonyl chloride is not extensively detailed in readily available literature, general methods for the preparation of arylsulfonyl chlorides can be applied. These methods often involve the chlorosulfonation of the corresponding phenol (B47542) or a derivative. For example, 2-Hydroxy-3-methoxybenzaldehyde can be reacted with benzenesulfonyl chloride in the presence of sodium hydroxide (B78521) to form 2-Hydroxy-3-methoxybenzaldehyde-2-benzenesulfonate, which could potentially be a precursor. researchgate.net

The synthesis of substituted benzenesulfonamides often starts from commercially available aminobenzenesulfonamides, which can then be functionalized. nih.gov The general preparation of benzenesulfonyl chlorides can be achieved through the reaction of the corresponding sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. mdpi.com

Catalyst-Mediated Synthesis (e.g., Piperidine (B6355638), Boron Hydrides, Palladium)

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. While specific applications of piperidine and boron hydrides as primary catalysts for the formation of the sulfonamide bond in this compound are not prominently documented, their roles in related transformations are noteworthy. Piperidine often acts as a basic catalyst in condensation reactions, which could facilitate the initial imine formation in reductive amination protocols. mdpi.com

Boron hydrides, such as sodium borohydride and sodium cyanoborohydride, are primarily utilized as reducing agents in the second step of reductive amination to convert the imine to an amine, rather than as catalysts for the bond formation itself. youtube.combyjus.comnih.gov The choice of boron hydride can influence the selectivity and reaction conditions.

Palladium catalysis, however, offers a versatile platform for the synthesis of sulfonamides. Palladium-catalyzed C-H bond amination has emerged as a powerful tool for the direct formation of C-N bonds. mdpi.com While a direct application to this compound is not specified, this methodology allows for the amination of aryl C-H bonds with sulfonamides, providing a potential route to derivatives. Palladium catalysts, such as Pd(acac)₂, in the presence of suitable ligands and bases, can facilitate the coupling of aryl halides or pseudohalides with amines or sulfonamides. mdpi.comnih.gov These methods offer an alternative to traditional approaches that rely on the pre-functionalization of starting materials.

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Sulfonamide Synthesis

Reaction TypeCatalyst SystemSubstratesProduct Type
C-H AminationPd(acac)₂, tri(2-furyl)phosphine, NaH2-aryl chloromethylbenzenes, cyclic aminespara-C-H aminated products
AminocarbonylationPalladium catalystVinyl tosylates, aminesAmides
C-H AcetoxylationPalladium catalystα,α-disubstituted α-amino acidsβ-acetoxy-α-amino acids

Advanced Synthetic Techniques for Derivative Formation

Chemoenzymatic Synthetic Routes for Enantiopure Compounds

The development of enantiopure sulfonamides is of great interest due to the often-stereospecific interactions of drug molecules with biological targets. Chemoenzymatic synthesis provides a powerful strategy for accessing chiral compounds with high enantiomeric purity. A common approach is the kinetic resolution of a racemic mixture using enzymes, most notably lipases. nih.govnih.gov

In this context, a racemic mixture of a precursor to a chiral sulfonamide derivative can be subjected to enzymatic acylation or hydrolysis. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, lipases such as Candida antarctica Lipase (B570770) B (CALB) are widely used for the kinetic resolution of racemic alcohols and amines, which can be key intermediates in the synthesis of chiral sulfonamide derivatives. nih.gov

While a specific chemoenzymatic route for this compound has not been detailed, the principles of enzymatic kinetic resolution are broadly applicable. A racemic intermediate, such as a chiral alcohol or amine precursor to a derivative of the target compound, could be resolved using a suitable lipase and acyl donor in an organic solvent. This would provide access to enantiomerically enriched building blocks for the synthesis of enantiopure final products.

Solvent-Free Reaction Conditions and Optimization

In line with the principles of green chemistry, the development of solvent-free reaction conditions is a key area of research. These methods aim to reduce environmental impact and often lead to simplified work-up procedures and increased reaction efficiency. For the synthesis of sulfonamides and their precursors, several solvent-free approaches have been explored.

One such method is the use of grinding or mechanochemistry, where the reaction is carried out by grinding the solid reactants together, sometimes with a solid base like sodium hydroxide. This technique has been applied to the preparation of dibenzenesulfonimide, demonstrating the feasibility of forming S-N bonds under solvent-free conditions.

The condensation of aldehydes with sulfonamides to form N-sulfonylimines, a key step in some synthetic routes, can also be performed under catalyst-free and solvent-free or green solvent conditions. The use of a dehydrating agent like neutral Al₂O₃ can drive the reaction to completion by removing the water by-product. Optimization of reaction conditions, such as temperature and catalyst loading (if any), is crucial for maximizing yields and minimizing side reactions in both solvent-based and solvent-free systems.

Table 3: Comparison of Conventional and Solvent-Free Synthetic Approaches

Synthetic StepConventional MethodSolvent-Free/Green AlternativeAdvantages of Alternative
Sulfonamide FormationReaction in organic solvents (e.g., DMF, CH₂Cl₂)Grinding of solid reactantsReduced solvent waste, lower cost, potentially faster reaction
Imine FormationRefluxing in ethanolCatalyst-free condensation with a dehydrating agent (e.g., Al₂O₃)Avoids toxic catalysts, simplified work-up, environmentally benign

Optimization Strategies for Enhanced Yield and Purity

The synthesis of this compound analogues often requires careful optimization to achieve high yields and purity. Standard synthetic protocols may prove inefficient; for instance, the synthesis of a related compound, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, via standard mild reductive amination methods using sodium triacetoxyborohydride yielded little to no desired product. nih.gov This necessitates the exploration of alternative conditions and reagents.

Effective optimization involves a systematic investigation of several reaction parameters:

Catalysts and Reagents: The choice of catalyst is critical. In syntheses of chalcones, a related class of compounds, various base catalysts were tested, with sodium hydroxide demonstrating superior catalytic activity compared to lithium, calcium, or magnesium hydroxide. ajrconline.org Similarly, for nucleophilic substitution reactions to form piperidine derivatives, a screening of various metal triflates showed that Scandium triflate (Sc(OTf)₃) provided the best results. nih.govresearchgate.net The concentration of the catalyst also has a significant effect; for example, using a 40% NaOH solution was found to be optimal in a specific chalcone (B49325) synthesis. ajrconline.org

Solvent Selection: The reaction medium can profoundly influence the outcome. A study on chalcone synthesis found that isopropyl alcohol was a better solvent than methanol, ethanol, acetonitrile (B52724), dichloromethane, or tetrahydrofuran. ajrconline.org

Temperature Control: Temperature can have a drastic effect on both yield and purity. ajrconline.org For the Claisen-Schmidt condensation to form 2'-hydroxy chalcone, conducting the reaction at 0°C resulted in the best yield. ajrconline.org In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a key intermediate for related sulfonamides, the optimal temperature was found to be between 50-70°C. semanticscholar.org

Reaction Time: The duration of the reaction is another key variable. For the aforementioned sulfonyl chloride synthesis, the optimal time was 2 hours, with longer durations not significantly increasing the yield. semanticscholar.org In another process, a reflux time of 6 hours was found to be ideal for the esterification step. semanticscholar.org

By systematically adjusting these parameters, researchers can significantly improve the efficiency of the synthesis, leading to higher yields and purer products.

Table 1: Effect of Reaction Parameters on Synthesis Outcomes

Parameter Condition A Outcome A Condition B Outcome B Source(s)
Catalyst Lithium Hydroxide Low conversion Sodium Hydroxide Best catalytic activity ajrconline.org
Solvent Methanol, Ethanol Lower yield Isopropyl Alcohol Better yield ajrconline.org
Temperature Room Temperature Lower yield/purity 0°C Best yield ajrconline.org

| Reaction Time | > 2 hours | No significant increase | 2 hours | Optimal yield | semanticscholar.org |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. jddhs.comjddhs.com These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. A greener approach involves substituting these with environmentally benign solvents like water or ethanol, or using solvent-free conditions. mdpi.comrsc.org For instance, an eco-friendly synthesis of 2-hydroxy-3-hydrazono-chromones, which share a similar phenolic starting structure, was developed using water as the reaction medium. mdpi.com

Solvent-Free Reactions: Certain reactions can be conducted without any solvent, which significantly reduces waste. The synthesis of some 1,2,3,4-tetrahydropyrimidine-2-thiones, precursors for more complex heterocycles, can be performed effectively under solvent-free conditions at 120°C. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and improve atom economy. jddhs.com

Organocatalysis: This avoids the use of potentially toxic and expensive heavy metals. An organocatalyst-controlled synthesis of 2-hydroxybenzophenone (B104022) frameworks has been developed, proceeding selectively in a green solvent. rsc.org

Biocatalysis: Enzymes can operate under mild conditions and offer high selectivity. jddhs.com Modern approaches to synthesizing complex piperidines now combine scalable biocatalytic C-H oxidation with other synthetic methods, streamlining the production of valuable enantiopure molecules. chemistryviews.org

Energy Efficiency: Innovative techniques can reduce the energy consumption of chemical reactions. Microwave-assisted synthesis is one such method that can significantly shorten reaction times and improve yields. jddhs.com Continuous flow processing is another energy-efficient technique that is gaining traction in pharmaceutical manufacturing. jddhs.comjddhs.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Aspect Traditional Approach Green Chemistry Approach Source(s)
Solvent Volatile organic compounds (e.g., DCM, THF) Water, ethanol, or solvent-free conditions mdpi.comrsc.orgmdpi.com
Catalyst Stoichiometric reagents, heavy metals Organocatalysts, Biocatalysts (enzymes) jddhs.comrsc.orgchemistryviews.org
Energy Prolonged heating/refluxing Microwave-assisted synthesis, continuous flow jddhs.com

| Waste | Higher waste generation (e.g., used solvents) | Reduced waste, improved atom economy | jddhs.comjddhs.com |

Diversification Strategies for Structural Modification

The core structure of this compound serves as a scaffold for the development of diverse analogues through various chemical modifications. These strategies aim to introduce new functionalities and complex ring systems to explore and enhance the molecule's properties.

Introduction of Aromatic and Heteroaromatic Substituents

Attaching additional aromatic or heteroaromatic rings to the core structure is a common strategy to modulate biological activity. researchgate.net Research on related benzenesulfonamide derivatives has shown that various substituents can be introduced, leading to compounds with potent inhibitory activity against certain enzymes. nih.gov

Methods for introducing these substituents include:

Copper-Catalyzed Cross-Coupling: This is an effective method for forming carbon-nitrogen bonds. The reaction of an amine with substituted phenyl bromides in the presence of a copper catalyst can yield aniline (B41778) analogues. nih.gov

Nucleophilic Aromatic Substitution: The amine group of a sulfonamide derivative can act as a nucleophile to displace leaving groups (like halides) from activated aromatic or heteroaromatic rings. This has been used to synthesize analogues containing quinazoline (B50416) and benzothiazole (B30560) moieties. nih.gov

A wide array of aromatic and heteroaromatic groups can be incorporated, including but not limited to:

Phenyl (with various substitutions like -Cl, -CF₃, -CN) nih.gov

Pyridine google.com

Quinoline and Isoquinoline google.com

Thiazole (B1198619) and Benzothiazole nih.govgoogle.com

Thiophene google.com

Indole and Purine google.com

Table 3: Examples of Aromatic and Heteroaromatic Substituents

Substituent Type Example Moiety Method of Introduction Source(s)
Aromatic 3-Trifluoromethylphenyl Copper-catalyzed cross-coupling nih.gov
Bicyclic Aromatic Naphthalene Not specified google.com
Heteroaromatic Pyridine Not specified google.com

| Fused Heteroaromatic | Benzothiazole | Nucleophilic substitution | nih.gov |

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group that is amenable to various chemical transformations. Modifying this moiety can significantly alter the compound's physicochemical and biological properties. researchgate.net

Key modification strategies include:

Formation of Schiff Bases: The primary amine of the sulfonamide can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. researchgate.net These derivatives themselves often exhibit interesting biological activities. researchgate.net

N-Substitution: The hydrogen atoms on the sulfonamide nitrogen can be replaced with alkyl or aryl groups. This can be achieved through various alkylation or arylation reactions, such as the copper-catalyzed cross-coupling methods previously mentioned. nih.gov

Enantioselective Modification: A carbene-catalyzed method allows for the highly enantioselective modification of sulfonamides under mild conditions. This reaction can be used to form phthalidyl derivatives, which may serve as potential prodrugs. rsc.org

Table 4: Examples of Sulfonamide Moiety Modifications

Original Moiety Modification Resulting Structure Source(s)
-SO₂NH₂ Reaction with R-CHO -SO₂N=CH-R (Schiff Base) researchgate.net
-SO₂NH₂ N-Arylation -SO₂NH-Ar nih.gov

Formation of Complex Ring Systems (e.g., Chroman, Piperidine, Thiazole)

Integrating the this compound scaffold into more complex, polycyclic systems is an advanced diversification strategy. This involves annulation or condensation reactions to build new rings onto the existing framework.

Chroman Ring System: The synthesis of chromanes can be achieved through a triflimide-catalyzed annulation. This reaction involves the condensation of an o-hydroxy benzylic alcohol (a structure related to the phenolic part of the target molecule) with an alkene, proceeding through a cascade sequence involving carbocation formation and subsequent intramolecular cycloetherification. chemrxiv.org

Piperidine Ring System: Several methods exist for the synthesis of piperidine derivatives. nih.gov A common approach involves the condensation of a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine intermediate. google.com Another sophisticated method uses metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- or 2-acyloxypiperidines. nih.gov Intramolecular cyclization is also a key strategy for forming the piperidine ring. nih.gov

Thiazole Ring System: Thiazole-containing sulfonamides are a significant class of derivatives.

One common synthesis of the thiazole ring involves the reaction of an α-bromoketone derivative with a thiosemicarbazone. nih.gov

An alternative approach is the direct C-H sulfonylation of thiazole N-oxides, which provides access to 2-sulfonylthiazole derivatives. elsevierpure.com

Furthermore, the 2-hydroxy-3-methoxybenzaldehyde moiety can be condensed with pre-existing thiazole-containing structures. For example, condensation with thiazolo[3,2-a]pyrimidines in ethanol using pyrrolidine (B122466) as a base produces complex hybrid molecules in excellent yields (95-98%). mdpi.com

Table 5: Synthetic Strategies for Fused/Complex Ring Systems

Target Ring System Key Reagents/Reaction Type Description Source(s)
Chroman o-Hydroxy benzylic alcohol + Alkene; Triflimide catalyst Annulation via carbocation formation and cycloetherification. chemrxiv.org
Piperidine Piperidone + Primary Amine Condensation to form a substituted piperidine. google.com
Thiazole α-Bromoketone + Thiosemicarbazone Hantzsch-type thiazole synthesis. nih.gov

| Thiazole Hybrid | Thiazolo[3,2-a]pyrimidine + 2-hydroxy-3-methoxybenzaldehyde | Condensation to link the core structure to a complex heterocycle. | mdpi.com |

Derivatization and Structure Activity Relationship Sar Studies

Systematic Exploration of Structure-Activity Relationships

A systematic approach to modifying the 2-hydroxy-3-methoxybenzyl moiety has been instrumental in defining the key functional groups required for activity. nih.gov These studies form the foundation for the rational design of more potent and selective analogues.

The electronic and steric properties of substituents on the phenyl ring of the 2-hydroxy-3-methoxybenzyl group play a critical role in modulating biological activity. nih.gov Research has shown that the electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the stability and reactivity of the compounds. nih.gov

Detailed SAR studies on a closely related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have provided significant insights. nih.gov The 2-hydroxy group was determined to be essential for activity; its removal or replacement with an amine or a methyl ether resulted in a complete loss of inhibitory function. nih.gov Similarly, removal of the 3-methoxy group also led to inactivity, highlighting the importance of both functionalities. nih.gov

However, the 3-methoxy group could be replaced by other substituents with varying degrees of success. A chloro group at the 3-position (3-Cl) maintained comparable activity, while 3-fluoro and 3-bromo derivatives were found to be less active. nih.gov Substituents such as methyl, amino, or nitro groups at the 3-position resulted in a significant loss of activity. nih.gov Modifications at other positions, such as the 5- and 6-positions, were also found to be detrimental to the compound's function. nih.gov This suggests a strict requirement for the specific arrangement of the hydroxyl and methoxy (B1213986) groups, where the methoxy group's primary role might be to lower the oxidation potential and stabilize the phenoxy radical, which is crucial for antioxidant activity. nih.govresearchgate.net

Compound ModificationSubstituentPositionRelative ActivitySource
Removal of 2-OH-H2Inactive nih.gov
Removal of 3-OMe-H3Inactive nih.gov
Replacement of 3-OMe-Cl3Comparable nih.gov
Replacement of 3-OMe-F3Less Active nih.gov
Replacement of 3-OMe-Br3Less Active nih.gov
Replacement of 3-OMe-CH33Inactive nih.gov
Replacement of 3-OMe-NO23Inactive nih.gov
Modification at Position 5Various5Inactive nih.gov

Conformational analysis provides critical insights into the three-dimensional structure of molecules and how their preferred shapes influence biological interactions. ufms.brufms.br For derivatives of 2-Hydroxy-3-methoxybenzenesulfonamide, the spatial arrangement of the substituted benzylidene ring relative to the rest of the molecule is a key determinant of activity.

In studies of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines, it was found that the molecules adopt a specific conformation in the crystalline phase. mdpi.com All synthesized molecules were found to be Z-isomers, where the 2-hydroxy-3-methoxybenzylidene fragment and the sulfur atom of the thiazolyl moiety are oriented on the same side (cis-oriented). mdpi.com Furthermore, the 2-OH and 3-OMe groups adopt a syn orientation with respect to the carbonyl group of the thiazolyl part. mdpi.com This planarity and specific conformation are stabilized by a large electron conjugated system, which is crucial for molecular interactions. mdpi.com Theoretical studies on related chalcone (B49325) structures also emphasize that more planar conformations, typically s-cis, exhibit greater electron delocalization and stability, which can contribute to enhanced biological activity. ufms.br The molecular twisting required to relieve steric strain can impact these favorable electronic interactions. ufms.br

Design and Synthesis of Advanced Analogues

Building on SAR insights, medicinal chemists have designed and synthesized a variety of advanced analogues to further probe the therapeutic potential of the benzenesulfonamide (B165840) scaffold.

Modification of the sulfonamide nitrogen through N-alkylation or N-arylation is a common strategy to alter the physicochemical properties of the parent compound. The synthesis of N-arylated derivatives has been achieved using copper-catalyzed N-arylation conditions, reacting a sulfonamide derivative with appropriate heteroaryl bromides. nih.gov This method allows for the introduction of diverse aromatic and heteroaromatic rings, enabling the exploration of a wider range of molecular interactions. General methods for synthesizing alkyl aryl sulfones have also been developed, for instance, through the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes, which provides an alternative route to related structures. mdpi.com Electrochemical methods have also been explored for the dealkylation of N,N-dialkylbenzenesulfonamides, a process that proceeds through an N-methoxyalkyl intermediate. nih.gov

Schiff bases, characterized by an azomethine (C=N) group, are versatile derivatives that can be readily synthesized from the aldehyde precursor, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The synthesis typically involves a condensation reaction between the aldehyde and a primary amine. researchgate.netnih.gov For example, a Schiff base was synthesized from the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2,4-dinitrophenylhydrazine (B122626) in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov Another was prepared through the reaction of o-vanillin with semicarbazide (B1199961) hydrochloride. researchgate.net These derivatives are of significant interest due to their coordination chemistry and potential biological applications. nih.gov

To explore novel chemical space and potentially synergistic biological effects, the 2-hydroxy-3-methoxybenzylidene moiety has been conjugated with complex heterocyclic systems like thiazolo[3,2-a]pyrimidines. mdpi.comnih.gov The synthesis of these conjugates is achieved through the condensation of a thiazolo[3,2-a]pyrimidine precursor with 2-hydroxy-3-methoxybenzaldehyde. mdpi.com This reaction is typically performed in ethanol with a base catalyst such as pyrrolidine (B122466), producing the final products in excellent yields. mdpi.com The resulting (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines have been studied for their supramolecular self-assembly and cytotoxic activities. mdpi.comnih.gov Similarly, related multi-ring heterocyclic systems, such as spiro[chromeno[2,3-d] nih.govfigshare.commdpi.comthiadiazolo[3,2-a]pyrimidines], have been synthesized through multi-component reactions, demonstrating the versatility of these building blocks in constructing complex molecular architectures. nih.gov

Research Findings on Spiro Compound Architectures Derived from this compound Remain Undisclosed

An extensive review of available scientific literature reveals a notable absence of research focused on the derivatization of this compound into spiro compound architectures. Consequently, data regarding the synthesis and structure-activity relationship (SAR) studies for this specific class of compounds is not publicly available.

Spiro compounds, characterized by their unique three-dimensional structure where two rings are linked at a single, common atom, represent a significant area of interest in medicinal chemistry. The conformational rigidity and structural complexity of the spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets. However, the application of this architectural approach to this compound has not been detailed in published research.

While studies exist on various other derivatives of benzenesulfonamides, and the synthesis of spiro compounds from different core structures is a well-established field, the specific intersection of these two areas—namely, the creation of spiro compounds from a this compound starting material—appears to be an unexplored area of chemical research. Therefore, no detailed research findings, synthesis methods, or structure-activity relationship data, including data tables, can be provided for this specific subsection.

Further research and exploration into this area would be necessary to elucidate the potential of spirocyclic derivatives of this compound as therapeutic agents.

Computational and Theoretical Investigations of 2 Hydroxy 3 Methoxybenzenesulfonamide Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structure, stability, and reactivity. For complex organic molecules like 2-Hydroxy-3-methoxybenzenesulfonamide and its analogues, several sophisticated methods are utilized to approximate solutions to the Schrödinger equation.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov

In the study of benzenesulfonamide (B165840) derivatives, DFT is frequently used to perform geometry optimization, where the lowest energy conformation of the molecule is determined. researchgate.net These optimized structures provide crucial information on bond lengths, bond angles, and torsion angles. mkjc.in The B3LYP (Becke's three-parameter hybrid exchange-correlation functional) is a commonly employed functional for these calculations, often paired with basis sets like 6-311G++(d,p) to achieve reliable results. researchgate.net DFT calculations are also foundational for determining various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), molecular electrostatic potential (MEP) maps to identify reactive sites, and the energies of molecular orbitals. nih.govmdpi.com

Table 1: Overview of DFT Applications in Sulfonamide Research

Application Description Typical Functional/Basis Set
Geometry Optimization Determination of the most stable 3D structure, including bond lengths and angles. B3LYP/6-311G++(d,p)
Vibrational Analysis Calculation of vibrational frequencies to simulate and interpret IR and Raman spectra. B3LYP/6-31G(d,p)
Molecular Electrostatic Potential (MEP) Mapping of electron density to identify nucleophilic and electrophilic sites. DFT/B3LYP

To investigate the optical properties and electronic transitions of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. mkjc.in It is an extension of DFT that allows for the calculation of excited state properties. By simulating the response of the electron density to a time-dependent electromagnetic field (such as light), TD-DFT can accurately predict the electronic absorption spectra (UV-Visible spectra) of compounds.

For benzenesulfonamide derivatives, TD-DFT calculations are used to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are often linked to the molecule's frontier molecular orbitals.

The Hartree-Fock (HF) method is a foundational ab initio technique that provides an initial approximation of the electronic structure of a molecule. However, it does not fully account for electron correlation—the way electrons interact and influence each other's motion. fiveable.me Møller-Plesset perturbation theory is a post-Hartree-Fock method used to improve upon the HF results by incorporating electron correlation effects. wikipedia.orgchemeurope.com

The most common level of this theory is the second-order (MP2), which offers a significant improvement in accuracy over HF and is considered one of the simplest and most cost-effective methods for treating electron correlation. q-chem.comq-chem.com While DFT methods are more commonly used for larger systems due to their computational efficiency, MP2 calculations can provide a valuable benchmark for assessing the performance of different DFT functionals. chemeurope.com Higher-order Møller-Plesset calculations like MP3 and MP4 exist but are rarely used for molecules of this size due to their high computational cost. fiveable.meq-chem.com

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic behavior of a compound.

According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. numberanalytics.comnumberanalytics.com

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's electron-donating ability. A higher EHOMO value suggests a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. taylorandfrancis.com

The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com A small energy gap suggests the molecule is more polarizable and more reactive. numberanalytics.com In studies of related sulfonamide compounds, these values are calculated to predict their electronic and optical properties. researchgate.net

Table 2: Representative FMO Data for a Related Sulfonamide Derivative *

Parameter Energy (eV)
EHOMO -6.45
ELUMO -2.01

*Data derived from theoretical calculations on 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide as a representative example. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecular system. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding (σ, π) and antibonding (σ, π) orbitals. faccts.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. researchgate.net This analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. mdpi.com These interactions, often described as hyperconjugation, are crucial for understanding the electronic communication between different parts of a molecule. For example, the delocalization of a lone pair (n) on an oxygen or nitrogen atom into an adjacent antibonding π* orbital of a phenyl ring (n → π*) is a common and significant stabilizing interaction in aromatic sulfonamides. mdpi.com

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Related Sulfonamide System *

Donor NBO Acceptor NBO E(2) (kJ/mol) Interaction Type
n1 (N) π* (C-C) 58.1 Intramolecular Charge Transfer
n1 (O) σ* (N-S) 1.43 Hyperconjugation

*Stabilization energies are illustrative, based on analyses of ortho-sulfonamidobenzamides as representative examples. mdpi.com


Table of Compounds

Compound Name
This compound
4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior and intermolecular interactions. The ESP map is color-coded to represent different regions of electrostatic potential: red typically indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For a molecule like this compound, the ESP map would reveal specific charge localizations. The oxygen atoms of the hydroxyl, methoxy (B1213986), and sulfonyl groups are expected to be regions of high negative potential (red) due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the amine hydrogens of the sulfonamide group would exhibit a positive potential (blue), rendering them potential hydrogen bond donors.

Understanding the ESP map is critical in drug design as it helps predict how a ligand might interact with the electrostatic field of a biological target's active site. The distinct positive and negative regions on the surface of this compound suggest its capability to form directed electrostatic and hydrogen bonding interactions, which are fundamental for molecular recognition.

Thermodynamic Parameters and Stability Analysis

The thermodynamic stability of a compound is a critical factor in its potential utility. Computational methods can predict various thermodynamic parameters that describe the stability and reactivity of a molecule. For derivatives of this compound, these calculations can provide insights into their behavior under different conditions.

In a study on the thermal stability of a related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, thermogravimetric analysis revealed its decomposition pattern under heating. Such analyses are crucial for determining the temperature limits within which a compound remains stable.

Computational calculations can determine key thermodynamic properties such as:

Enthalpy of Formation (ΔHf°): This value indicates the energy change when a compound is formed from its constituent elements in their standard states. A more negative value suggests greater stability.

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of a reaction's spontaneity. It is a key indicator of molecular stability.

Entropy (S°): This value reflects the degree of disorder or randomness in a system.

By calculating these parameters, researchers can assess the relative stability of different conformations or derivatives of this compound. For instance, the presence of intramolecular hydrogen bonds, such as between the hydroxyl group and the sulfonyl oxygen, can significantly enhance the thermodynamic stability of the molecule. These computational predictions are invaluable for guiding synthetic efforts and understanding the compound's persistence in various environments.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme.

The process involves generating a three-dimensional model of the ligand and the target's binding site. The ligand is then "docked" into the binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable complex and a higher likelihood of interaction.

In a study focused on derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, molecular docking was employed to investigate their binding to the enzyme 12-lipoxygenase. This research demonstrated that these compounds could fit into the enzyme's active site, forming key interactions that lead to its inhibition. The 2-hydroxy and 3-methoxy groups were often found to be crucial for establishing hydrogen bonds and other favorable interactions with amino acid residues in the active site.

Such studies provide a rational basis for designing new derivatives with improved potency and selectivity. By visualizing the binding mode, researchers can identify which functional groups on the this compound scaffold are essential for activity and where modifications can be made to enhance binding.

Prediction of Photophysical Properties and Optical Behavior

The photophysical and optical properties of molecules determine their interaction with light, which is relevant for applications in materials science and as bio-probes. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict these properties.

A study on a structurally similar compound, 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene (B151609) sulfonamide, investigated its electronic and optoelectronic properties. The research involved assessing parameters like the electronic bandgap, refractive index, and dielectric constants at various temperatures and concentrations.

Key predicted photophysical properties include:

Absorption and Emission Spectra: TD-DFT can calculate the wavelengths at which a molecule absorbs and emits light (fluorescence or phosphorescence). For this compound derivatives, these calculations would likely predict absorption in the UV region, characteristic of aromatic systems.

Bandgap Energy: This is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The bandgap is a critical parameter for semiconductors and can indicate a molecule's electronic excitability. The aforementioned study on a related sulfonamide found it to possess a wide bandgap of over 3 eV.

Refractive Index: This property describes how light propagates through a material. The study on the related sulfonamide determined the refractive index using a model based on the energy gap data.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C NMR are primary methods for the structural assignment of 2-Hydroxy-3-methoxybenzenesulfonamide. Although specific spectra are not available in the cited literature, the expected chemical shifts and coupling patterns can be predicted with high accuracy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the 1,2,3-substitution pattern, these protons would exhibit complex splitting patterns (doublets or doublet of doublets) typically in the range of δ 6.8–7.8 ppm. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, integrating to three protons, anticipated around δ 3.8–4.0 ppm. The p asianpubs.orghenolic hydroxyl (-OH) proton is expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Similarly, the two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a total of seven distinct carbon signals. The carbon of the methoxy group is predicted to resonate at approximately δ 56 ppm. The six aromatic carbons would have shifts influenced by the electronic effects of the three different substituents. The carbons directly attached to the oxygen of the hydroxyl and methoxy groups (C2 and C3) would be the most deshielded, appearing furthest downfield in the aromatic region, while the carbon attached to the sulfonamide group (C1) would also be significantly deshielded. The remaining three aromatic carbons (C4, C5, C6) would appear at higher field strengths.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (H4, H5, H6)6.8 - 7.8m (multiplet)3H
Methoxy (-OCH₃)~3.9s (singlet)3H
Sulfonamide (-SO₂NH₂)Variablebr s (broad singlet)2H
Hydroxyl (-OH)Variablebr s (broad singlet)1H
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
C-SO₂NH₂ (C1)130 - 140
C-OH (C2)145 - 155
C-OCH₃ (C3)148 - 158
C4, C5, C6110 - 130
-OCH₃~56

Chiral Solvating Agent Applications in NMR

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it cannot be resolved into enantiomers, and the use of chiral solvating agents (CSAs) in NMR to determine enantiomeric excess would not be applicable. CSAs are used to differentiate between enantiomers of a chiral analyte by forming transient diastereomeric complexes, which results in separate NMR signals for each enantiomer. This technique is not relevant for an achiral compound like this compound itself.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is highly characteristic of the molecule's functional groups. For this compound, the key expected vibrational modes are associated with the O-H, N-H, S=O, C-O, and aromatic C-H bonds.

The spectrum would be characterized by a broad absorption band for the phenolic O-H stretch, typically around 3200-3600 cm⁻¹. The sulfonamide group would exhibit two distinct N-H stretching bands around 3350 and 3250 cm⁻¹ (asymmetric and symmetric, respectively). Stron researchgate.netg absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected near 1350 cm⁻¹ and 1160 cm⁻¹, respectively, which are characteristic of sulfonamides. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-O stretching of the methoxy group would be observed in the 1250-1200 cm⁻¹ region.

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Table 3: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3600Broad, Medium-Strong
Sulfonamide -NH₂N-H Asymmetric Stretch~3350Medium
Sulfonamide -NH₂N-H Symmetric Stretch~3250Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Sulfonamide S=OS=O Asymmetric Stretch~1350Strong
Sulfonamide S=OS=O Symmetric Stretch~1160Strong
Methoxy C-OC-O Stretch1200 - 1250Strong
Benzene RingC=C Stretch1450 - 1600Medium-Weak

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound has been published, its expected spectrum would provide a vibrational fingerprint. Symmetrical vibrations and bonds involving less polarizable groups often give rise to strong Raman signals.

Prominent peaks would be expected for the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹. Aromatic C-H stretching vibrations would also be visible above 3000 cm⁻¹. In contrast to FT-IR, the S=O stretching vibrations of the sulfonamide group are typically weak in Raman spectra. The non-polar C-C bonds of the benzene ring are expected to produce strong signals, providing clear fingerprint identification for the core structure of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₇H₉NO₄S, Molecular Weight: 203.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation of aromatic sulfonamides is well-documented. Key f nih.govragmentation pathways upon collision-induced dissociation would likely include:

Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).

Cleavage of the Ar-S bond: Fission of the bond between the benzene ring and the sulfur atom.

Cleavage of the S-N bond: Breakage of the sulfur-nitrogen bond.

These fragmentation patterns provide confirmatory evidence for the presence of the benzenesulfonamide (B165840) core. Further fragmentation of the substituted phenyl ring would also occur, influenced by the hydroxyl and methoxy groups.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional atomic arrangement of molecules in the crystalline solid state.

Beyond the individual molecule, X-ray diffraction allows for the detailed analysis of how molecules pack together in a crystal, forming supramolecular architectures. These arrangements are governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. mdpi.com In the crystalline phase of derivatives of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, the type of hydrogen bonding (e.g., O–H···N vs. O–H···O) was found to dictate the formation of different supramolecular structures, such as 1D chains or 2D layers. mdpi.com The presence of halogen atoms can introduce halogen bonding (e.g., N···Br or O···Br), which further influences the crystal packing. mdpi.com The analysis of these weak interactions is crucial for understanding the relationship between molecular structure and the physical properties of the solid material. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption bands correspond to the promotion of electrons from lower to higher energy molecular orbitals. For compounds containing aromatic rings and functional groups like hydroxyl, methoxy, and sulfonamide, UV-Vis spectra provide valuable information about the electronic structure.

In studies of imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid, including a derivative of 2-hydroxy-3-methoxybenzaldehyde (B140153), UV-Vis spectra were recorded in DMSO solution. researchgate.net The experimental absorption data were found to match theoretical predictions. ankara.edu.trresearchgate.net The positions of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. For example, the UV-Vis absorption spectrum of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione, a related Schiff base, shows an absorbance maximum around 300 nm in tris-HCl buffer. researchgate.net The addition of other molecules, such as DNA, can cause shifts in the absorption spectrum, indicating interaction. researchgate.net

Advanced Chromatographic Methods

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound and related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used due to their high resolution and sensitivity. ijpsjournal.com These methods typically employ a reversed-phase column (e.g., C18) and a polar mobile phase. ijpsjournal.com

For the isolation of natural products or synthetic compounds, semi-preparative or preparative HPLC is often utilized. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. Multidimensional liquid chromatography (2D-LC) can provide even greater resolving power by combining columns with different selectivities. nih.gov The separated compounds are often detected using UV detectors or mass spectrometers, providing both quantitative and structural information. ijpsjournal.comnih.gov While specific HPLC methods for this compound were not detailed in the search results, these general principles of advanced chromatography are fundamental to its analysis and purification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is critical for the development of enantiomerically pure pharmaceutical compounds. The control of enantiomeric purity is a crucial aspect of drug development for clinical, analytical, and regulatory purposes. nih.gov For sulfonamide derivatives, achieving enantiomeric separation is often accomplished using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are frequently used for the chiral separation of various drug molecules. nih.govnih.govresearchgate.net

In a study on a related sulfonamide, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a chiral reverse-phase HPLC method was developed to resolve its racemic mixture. nih.govresearchgate.net The separation of the enantiomers was achieved on a Crownpak CR (+) column using a perchloric acid buffer at pH 1.0 as the mobile phase, with UV detection at 226 nm. nih.govresearchgate.net This method was validated and proven to be robust, demonstrating its suitability for accurately quantifying the (S)-enantiomer. nih.gov The limit of detection and quantification for the S-enantiomer were found to be 0.084 µg/mL and 0.159 µg/mL, respectively. nih.govresearchgate.net

The linearity of the detector response is a critical parameter in validating an HPLC method for enantiomeric purity assessment. For the (S)-enantiomer of the aforementioned sulfonamide, the calibration curve was linear over a concentration range of 0.064 µg/mL to 6.378 µg/mL. nih.gov The linear regression equation was determined to be y = 51176x – 438, with a correlation coefficient (R²) of 0.99996, indicating a strong linear relationship between the peak area and the concentration. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for a Sulfonamide Derivative

Parameter Value
Column Crownpak CR (+)
Mobile Phase Perchloric acid buffer (pH 1.0)
Detection Wavelength 226 nm
LOD of (S)-enantiomer 0.084 µg/mL
LOQ of (S)-enantiomer 0.159 µg/mL
Linearity Range 0.064 - 6.378 µg/mL

| Correlation Coefficient (R²) | 0.99996 |

This data is based on a study of a structurally similar compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, and serves as an illustrative example. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique widely used in synthetic organic chemistry to monitor the progress of chemical reactions. researchgate.netscientificlabs.co.uk Its simplicity and speed make it an ideal tool for quickly determining the consumption of starting materials and the formation of products. researchgate.net This is particularly useful in the synthesis of complex molecules like derivatives of this compound.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. scientificlabs.co.uk The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase, resulting in their separation. researchgate.net

By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can qualitatively assess the reaction's progress. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The relative intensities of the spots can also provide a rough estimation of the conversion.

In the synthesis of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, a derivative of a related starting material, TLC could be used to monitor the reaction between 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide. irphouse.com A suitable solvent system would be chosen to achieve good separation between the aldehyde starting material and the thiosemicarbazone product.

Table 2: General Application of TLC in Reaction Monitoring

Step Description
1. Spotting A small aliquot of the reaction mixture is applied to the baseline of the TLC plate alongside the starting material(s).
2. Development The TLC plate is placed in a sealed chamber containing a pre-determined solvent system (eluent).
3. Visualization After the solvent front has reached a sufficient height, the plate is removed, dried, and the spots are visualized, often using a UV lamp or a chemical staining agent.

| 4. Analysis | The retention factor (Rf) values of the spots are compared to determine the presence of starting materials and the formation of new products. |

While specific TLC data for the synthesis of this compound is not detailed in the provided sources, the general principles of TLC make it an essential technique for monitoring its synthesis and the synthesis of its derivatives. nih.govmdpi.com

Investigation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Insights into Synthesis Reactions

The synthesis of compounds containing the 2-Hydroxy-3-methoxybenzenesulfonamide scaffold often involves established organic reactions. The mechanisms of these reactions are crucial for optimizing reaction conditions and yields.

Reductive amination is a primary method for synthesizing derivatives like 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.gov This reaction forms an amine from a carbonyl group via an intermediate imine. wikipedia.org The mechanism typically proceeds in two main steps under neutral or weakly acidic conditions. wikipedia.org

First, the nucleophilic amine (an aminobenzenesulfonamide, for example) attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methoxybenzaldehyde (B140153). This leads to the formation of a hemiaminal intermediate. Subsequently, the hemiaminal undergoes a reversible loss of a water molecule to form a Schiff base, or imine intermediate. wikipedia.org

The second stage is the reduction of the C=N double bond of the imine. This is an irreversible step that yields the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to selectively reduce the imine in the presence of the starting aldehyde. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Description
Sodium borohydride (B1222165) (NaBH₄) A common, effective reducing agent.
Sodium cyanoborohydride (NaBH₃CN) Selective for imines over ketones or aldehydes, effective at acidic pH. wikipedia.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) A mild and effective reagent, particularly for reactions with a wide range of amines and carbonyls.

Catalysts are frequently employed to enhance the efficiency and selectivity of synthesis reactions involving sulfonamide derivatives.

Nickel Catalysis: Asymmetric reductive amination of sulfonamides, which are known to be poor nucleophiles, can be effectively realized using nickel catalysts in conjunction with a titanium alkoxide. researchgate.netresearchgate.net In these systems, formic acid can be used as a safe and economical alternative to high-pressure hydrogen gas as the reductant. researchgate.net The mechanism involves the coordination of the catalyst to the reactants, facilitating the formation of the imine and its subsequent asymmetric reduction to yield chiral sulfonamides with high enantiomeric excess. researchgate.net

Iodine Catalysis: In the synthesis of related heterocyclic structures incorporating the 2-hydroxy-3-methoxybenzaldehyde moiety, molecular iodine has been shown to be an effective catalyst. For instance, in condensations with thiazolo[3,2-a]pyrimidines, a catalytic amount of iodine in boiling acetonitrile (B52724) can effectively drive the reaction, particularly when the aromatic aldehyde contains electron-donating groups. mdpi.com The mechanism likely involves the activation of the carbonyl group by iodine, enhancing its electrophilicity and facilitating the nucleophilic attack.

Acid Catalysis: Brønsted superacids like triflic acid (TfOH) can catalyze Friedel-Crafts-type reactions involving 2-hydroxyalkyl-substituted heterocycles with arenes. beilstein-journals.orgnih.gov The superacid protonates the hydroxyl group, which then departs as a water molecule, generating a stable carbocation. This highly electrophilic intermediate is then attacked by the arene to form the C-C bond, leading to the final product after deprotonation. beilstein-journals.org

Mechanistic Studies of Molecular Interactions

The spatial arrangement and intermolecular interactions of this compound are fundamental to its solid-state properties and biological activity. Non-covalent forces such as hydrogen and halogen bonds dictate the crystalline organization and supramolecular assembly.

Hydrogen bonding is a dominant force in the crystal structure of molecules containing hydroxyl and sulfonamide groups. mdpi.com These directional interactions are pivotal in forming predictable supramolecular architectures. rsc.orgnorthwestern.edu

In derivatives of 2-hydroxy-3-methoxybenzaldehyde, the phenolic hydroxyl group is a potent hydrogen bond donor. Studies on related compounds, such as (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines, reveal that the type of hydrogen bond formed can determine the entire supramolecular structure. mdpi.com

O–H···O Interactions: When the hydroxyl group forms a hydrogen bond with a carbonyl oxygen atom of a neighboring molecule, it can lead to the formation of discrete, centrosymmetric supramolecular dimers. mdpi.com

O–H···N Interactions: Alternatively, if the hydrogen bond forms between the hydroxyl group and a nitrogen atom in an adjacent molecule, it can result in the assembly of one-dimensional (1D) supramolecular chains. mdpi.com

This ability to form different hydrogen bonding motifs demonstrates how subtle changes in molecular structure or crystallization conditions can lead to vastly different solid-state assemblies, a concept known as polymorphism. mdpi.com

Table 2: Hydrogen Bonding and Resulting Supramolecular Motifs

Hydrogen Bond Type Donor Acceptor Resulting Assembly
Intermolecular Phenolic -OH Carbonyl -C=O Supramolecular Dimer mdpi.com
Intermolecular Phenolic -OH Pyrimidyl -N= 1D Supramolecular Chain mdpi.com

Halogen bonding is another significant non-covalent interaction that can influence the crystal packing of halogenated derivatives. researchgate.net It occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen, nitrogen, or a π-system. nih.gov

In co-crystals of sulfonamides with halogen bond donors like diiodotetrafluorobenzene, a variety of interactions are observed. While X···O and X···N bonds are common, X···π interactions can sometimes dominate the crystal packing. nih.govresearchgate.net The presence of strong hydrogen bonds, such as those forming sulfonamide dimers, can block potential halogen bonding sites, thereby influencing which interactions ultimately direct the assembly. nih.gov

In structures containing a 2-hydroxy-3-methoxybenzylidene moiety, the introduction of a halogen substituent (e.g., bromine) can introduce new halogen bonding motifs (N···Br or O···Br). These interactions can fundamentally alter the supramolecular organization, for example, by linking hydrogen-bonded dimers into 1D homochiral chains, preventing the formation of 2D layers that might otherwise occur. mdpi.com

The ortho-positioning of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring creates a potential bidentate chelation site for metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

Studies on analogous compounds, such as 2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone, have demonstrated its ability to form stable complexes with metal ions like Indium(III). irphouse.com In this case, the phenolic oxygen and the imine nitrogen of the thiosemicarbazone moiety likely coordinate to the metal center, forming a stable chelate ring.

This chelation capability is particularly relevant to the compound's biological activity. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide are potent inhibitors of 12-lipoxygenase, which is a non-heme iron-containing enzyme. nih.govgoogle.com The mechanism of inhibition may involve the chelation of the catalytic iron atom within the enzyme's active site by the 2-hydroxy group and another nearby heteroatom, such as the methoxy oxygen or the sulfonamide oxygen. This interaction would block the active site and prevent the enzyme from binding to its natural substrate.

Anion-Induced Hydrolysis Mechanisms

The hydrolysis of sulfonamides, which are generally stable compounds, can be facilitated under certain conditions, and the presence of specific functional groups within the molecule can significantly influence the reaction mechanism. For this compound, the ortho-hydroxyl group is poised to play a critical role in anion-induced hydrolysis, primarily through intramolecular nucleophilic catalysis.

Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This strategically positioned nucleophile can attack the adjacent sulfonyl sulfur atom. This intramolecular attack is more favorable than an intermolecular attack by an external hydroxide (B78521) ion due to the proximity of the reacting centers, a phenomenon often referred to as the "neighboring group effect."

The proposed mechanistic pathway involves the formation of a five-membered cyclic intermediate, a sultone (a cyclic sulfonic acid ester). This intermediate is generally more reactive than the starting sulfonamide and is readily hydrolyzed by water or hydroxide ions to yield the final products, which would be 2-hydroxy-3-methoxybenzenesulfonic acid and ammonia.

Intramolecular Nucleophilic Attack: The ortho-phenoxide ion attacks the sulfonyl sulfur, displacing the amide group (as NH₂⁻, which is immediately protonated) and forming a cyclic sultone intermediate.

Hydrolysis of the Intermediate: The sultone intermediate is then rapidly hydrolyzed by an external nucleophile, such as a hydroxide ion or water, leading to the opening of the ring and the formation of the sulfonic acid.

Studies on related o-hydroxyaryl sulfonamides have provided evidence for such intramolecular catalysis, demonstrating significantly enhanced hydrolysis rates compared to their para-substituted counterparts, where such intramolecular attack is not possible.

Another potential, though less direct, pathway for anion-induced degradation involves the metabolic cleavage of aryl sulfonamides. For instance, nucleophilic attack by glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), has been observed to cleave the S-Ar bond in certain electron-deficient aryl sulfonamides. domainex.co.uk This mechanism, however, typically requires an electron-withdrawing group on the aromatic ring to facilitate the nucleophilic aromatic substitution-like reaction. domainex.co.uk

Furthermore, under specific catalytic conditions, such as in the presence of ceria nanoparticles, the hydrolytic cleavage of sulfonamides can occur, leading to the breaking of the S-N bond to form products like sulfanilic acid derivatives. acs.org While not strictly "anion-induced" in the same manner as base-catalyzed hydrolysis, this demonstrates that the sulfonamide bond can be cleaved under various nucleophilic conditions.

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs) and lipoxygenases (LOXs). The inhibitory activity of this compound and its derivatives is attributed to the specific interactions of its functional groups with the active sites of these enzymes.

The primary mechanism of inhibition for sulfonamides against zinc-containing enzymes like carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The sulfonamide nitrogen atom, in its deprotonated form (-SO₂NH⁻), acts as a strong zinc-binding group, displacing a water molecule or hydroxide ion that is normally coordinated to the zinc and essential for the catalytic activity of the enzyme.

The affinity and selectivity of the inhibition are further modulated by the interactions of the aryl ring and its substituents with the surrounding amino acid residues in the active site. For this compound, the 2-hydroxy and 3-methoxy groups are critical for establishing additional hydrogen bonds and van der Waals interactions, which can significantly enhance the binding affinity and contribute to isoform selectivity. nih.gov

Structure-activity relationship studies on related compounds have demonstrated the importance of these substituents. For example, in the context of 12-lipoxygenase inhibition by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxybenzyl moiety was found to be crucial for potent inhibitory activity. nih.gov Removal or modification of the 2-OH group resulted in a complete loss of activity, indicating its essential role in binding to the enzyme. nih.gov

The inhibition can be of different types, including competitive, non-competitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For many sulfonamide-based inhibitors of carbonic anhydrase, the inhibition is competitive with the substrate (CO₂), as the inhibitor binds directly to the catalytic zinc ion, preventing the substrate from accessing it.

The following table summarizes the inhibitory activities of some benzenesulfonamide derivatives against different enzyme isoforms, illustrating the range of potencies that can be achieved through structural modifications.

Compound/Derivative ClassTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Type of Inhibition (if specified)
BenzenesulfonamidesCarbonic Anhydrase I (hCA I)Nanomolar to micromolar rangeCompetitive
BenzenesulfonamidesCarbonic Anhydrase II (hCA II)Nanomolar to micromolar rangeCompetitive
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase (12-LOX)Nanomolar rangeNot specified
Benzenesulfonamide-based inhibitorsCarbonic Anhydrase IX (CA IX) mimicNanomolar affinitiesNot specified
Kojic Acid (for comparison)TyrosinaseIC₅₀ = 30 µMCompetitive
Benzoic Acid (for comparison)TyrosinaseIC₅₀ = 119 µMCompetitive

This table is illustrative and based on data for related benzenesulfonamide compounds to provide context for the potential inhibitory mechanisms of this compound. The exact inhibition constants for the title compound may vary.

Advanced Applications in Chemical Research

Enzyme Inhibitory Studies (e.g., Lipoxygenase Enzymes)

Derivatives of 2-Hydroxy-3-methoxybenzenesulfonamide have been identified as potent inhibitors of lipoxygenase (LOX) enzymes. nih.gov Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the formation of bioactive eicosanoids that are implicated in inflammation, platelet aggregation, and cell proliferation. nih.gov

Specifically, research has focused on a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide for the inhibition of platelet-type 12-(S)-LOX (12-LOX). nih.gov This enzyme is a key player in various pathological conditions, including skin diseases, diabetes, thrombosis, and cancer. nih.gov Structure-activity relationship studies have demonstrated that the 2-hydroxy-3-methoxybenzyl group is critical for inhibitory activity. Modifications, such as the removal of the 2-OH group or the 3-OMe group, resulted in a complete loss of activity. nih.gov

Optimized compounds within this series have displayed impressive potency against 12-LOX, with inhibition in the nanomolar (nM) range. Furthermore, these derivatives have shown excellent selectivity over other related lipoxygenases and cyclooxygenases, which is a desirable characteristic for potential therapeutic agents. nih.gov In functional assays, these compounds effectively inhibited aggregation and calcium mobilization in human platelets. nih.gov

Table 1: 12-Lipoxygenase Inhibitory Activity of Selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives nih.gov
CompoundModification12-LOX IC₅₀ (µM)Selectivity vs. 5-LOXSelectivity vs. 15-LOX-1
Lead Compound4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide0.025>400-fold>400-fold
Derivative ARemoval of 2-OH group>10N/AN/A
Derivative BRemoval of 3-OMe group>10N/AN/A
Optimized Compound 35Modified benzenesulfonamide (B165840) tail0.009ExcellentExcellent

Antimicrobial Research (in vitro studies)

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. While direct studies on the antimicrobial properties of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical class. The antimicrobial efficacy of sulfonamides often stems from their ability to interfere with folic acid synthesis in bacteria. researchgate.net

Schiff Base Derivatives: Schiff bases derived from the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) with various anilines, and their subsequent metal complexes, have been tested for antimicrobial activity. These studies evaluated activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicate that both the ligands and their metal complexes exhibit antimicrobial properties. researchgate.net

Related Aldehydes: The precursor aldehyde, 2-hydroxy-4-methoxybenzaldehyde, which shares the core phenolic and methoxy (B1213986) structure, has demonstrated notable antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism is believed to involve disruption of the bacterial cell membrane. nih.govmdpi.com

General Sulfonamides: Broader studies on various benzenesulfonamide derivatives confirm their potential as antibacterial agents, with activity profiles that can be modulated by substitutions on the aromatic rings. researchgate.netmdpi.com For instance, certain N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives showed moderate to mild activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Research (in vitro studies)

Similar to its antimicrobial potential, the antifungal activity of this compound can be inferred from studies on its structural components and related derivatives.

Vanillin (B372448) and its Derivatives: Vanillin (4-hydroxy-3-methoxybenzaldehyde), a close structural analog of the aldehyde precursor (o-vanillin), and its derivatives have been investigated for their antifungal properties against various food spoilage molds and yeasts. nih.gov The aldehyde group is considered crucial for this activity. nih.gov Studies on medically important yeasts, such as Candida albicans and Cryptococcus neoformans, have also shown that vanillin and related compounds like eugenol (B1671780) possess antifungal activity, with determined Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC). nih.govresearchgate.net

Schiff Base Metal Complexes: Metal complexes of Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde were screened against fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The findings showed that these complexes possess antifungal activity, indicating the potential of the o-vanillin scaffold in this application. researchgate.net

Sulfa Drugs: The broader class of sulfa drugs has been evaluated for antifungal activity against clinical isolates of Aspergillus and Cryptococcus species, demonstrating that the sulfonamide moiety can contribute to antifungal action. researchgate.net

Antimalarial Research (in vitro studies)

The benzenesulfonamide moiety is a key feature in several compounds investigated for antimalarial activity. The search for new drugs is driven by the emergence of resistance to standard treatments like artemisinin (B1665778) combination therapies. nih.gov

In vitro studies have demonstrated that primary sulfonamides can selectively inhibit the growth of the asexual stage of Plasmodium falciparum, the deadliest malaria parasite. nih.govresearchgate.net A screening of a compound library identified 14 primary sulfonamides with submicromolar antiplasmodial activity (IC₅₀ values ranging from 0.16 to 0.89 µM) and a favorable selectivity index against human cells. nih.gov

Furthermore, carboxamides that incorporate a sulfonamide functionality have also shown a significant lethal effect on P. falciparum. researchgate.netnih.gov These findings suggest that the benzenesulfonamide scaffold present in this compound is a promising starting point for the design of novel antiplasmodial agents. nih.gov

Table 2: In Vitro Antiplasmodial Activity of Selected Sulfonamide Compounds nih.govnih.gov
Compound ClassParasite StrainActivity Range (IC₅₀)
Primary SulfonamidesP. falciparum (various strains)0.16 - 0.89 µM
Sulfonamide Pyrolidine CarboxamidesP. falciparum (3D7 strain)2.40 - 8.30 µM

Anticancer Potential in Cell-Based Assays (excluding clinical trials)

Derivatives incorporating the 2-hydroxy-3-methoxybenzylidene structure have shown significant potential in anticancer research through in vitro cell-based assays.

A series of (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines was synthesized and evaluated for cytotoxicity against various tumor cell lines. mdpi.com One derivative, featuring a 3-nitrophenyl substituent, demonstrated high efficacy against M-HeLa (cervical adenocarcinoma) cells while showing low cytotoxicity towards normal liver cells, indicating a degree of selectivity. mdpi.com The benzenesulfonamide group itself is a well-known pharmacophore in anticancer drug design, notably in inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many hypoxic tumors. nih.govnih.gov Although the specific compound this compound has not been extensively profiled, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been tested for their effects on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. mdpi.combohrium.com

Table 3: Cytotoxicity of a (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivative mdpi.com
Cell LineCell TypeIC₅₀ (µM)
M-HeLaCervical Adenocarcinoma1.1 ± 0.1
A549Lung Carcinoma4.2 ± 0.3
HepG2Hepatocellular Carcinoma10.3 ± 0.8
Chang LiverNormal Liver Cells> 30

Chemosensor Development for Ion Detection (e.g., Fluoride)

The structural components of this compound, particularly the phenolic hydroxyl group, make its derivatives excellent candidates for the development of chemosensors for ion detection. These sensors often operate via colorimetric or fluorescent changes upon binding with a target ion. rsc.org

Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) are frequently employed in this context. The hydroxyl and imine groups can act as binding sites for ions, leading to a change in the electronic properties of the molecule, which is observable as a change in color or fluorescence. nih.govnih.gov Research has shown the development of such chemosensors for various metal ions, including Cu²⁺, Co²⁺, and Fe²⁺. nih.gov

Specifically for fluoride (B91410) (F⁻) detection, chemosensors often rely on hydrogen bonding interactions or fluoride-triggered chemical reactions. researchgate.netfrontiersin.org The acidic proton of the phenolic hydroxyl group can interact strongly with the highly electronegative fluoride ion. This interaction can lead to deprotonation, causing a significant shift in the absorption or emission spectrum of the sensor molecule. researchgate.net This principle has been used to design "naked-eye" colorimetric sensors that change color, for example from pink to green, upon the addition of fluoride, allowing for simple and rapid detection. researchgate.netnih.gov

Ligand Design for Metal Complexation

The 2-hydroxy-3-methoxy-phenyl moiety, often derived from o-vanillin, is a cornerstone in the design of versatile ligands for metal complexation. Schiff bases synthesized from o-vanillin and various amines can act as bidentate, tridentate, or tetradentate ligands, coordinating with metal ions through the phenolic oxygen and the imine nitrogen atoms. ekb.egresearchgate.netnih.gov

The presence of multiple donor atoms (oxygen and nitrogen) allows these ligands to form stable complexes with a wide range of transition metals and lanthanides, including Co(II), Ni(II), Cu(II), Zn(II), and Dy(III). researchgate.netmdpi.comglobethesis.com The resulting metal complexes exhibit diverse coordination geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and the specific ligand structure. rdd.edu.iqresearchgate.net

These metal complexes are not merely structural curiosities; they are investigated for their potential applications in catalysis, magnetism, and as bioactive agents, where the complexation can enhance the biological activity of the parent ligand. ekb.egnih.govresearchgate.net For instance, a Co(III) complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone was synthesized and characterized, demonstrating a distorted octahedral geometry. nih.gov

Applications in Materials Science (e.g., Photophysical Properties)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the applications of this compound in materials science, specifically concerning its photophysical properties. Despite targeted searches for data on its photoluminescence, fluorescence, UV-Vis absorption spectroscopy, and nonlinear optical properties, no dedicated studies detailing these characteristics for the standalone compound were identified.

The available research predominantly focuses on derivatives of this compound or related molecular structures. For instance, studies have investigated the optoelectronic properties of Schiff bases and other complex molecules derived from precursors like 2-hydroxy-3-methoxybenzaldehyde. However, these findings are specific to the modified structures and cannot be directly attributed to the parent compound, this compound.

Consequently, due to the lack of available data, a detailed discussion and presentation of research findings, including data tables on the photophysical properties of this compound, cannot be provided at this time. Further experimental investigation is required to elucidate the potential of this specific compound in the field of materials science.

Chirality and Stereochemistry in Sulfonamide Research

Resolution of Racemic Mixtures

The separation of a racemic mixture into its individual enantiomers is a critical process in stereochemistry. For a chiral sulfonamide like 2-Hydroxy-3-methoxybenzenesulfonamide, standard resolution techniques would theoretically apply.

Diastereomeric Salt Formation

A common and effective method for resolving racemic acids or bases is through the formation of diastereomeric salts. This process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. For a sulfonamide, which can exhibit acidic properties, a chiral base would be used as the resolving agent. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the original compound. However, specific studies detailing the application of this technique to this compound, including the choice of resolving agents and crystallization conditions, are not found in the reviewed literature.

Kinetic Resolution Techniques

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus separated. In the context of sulfonamides, enzymatic or organocatalytic systems can be employed to achieve high enantioselectivity. This method is particularly useful for producing optically active compounds. There is, however, no specific documented application of kinetic resolution techniques for the enantiomers of this compound.

Assessment of Enantiomeric Excess and Purity

Once a chiral compound has been resolved or synthesized enantioselectively, it is crucial to determine its enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity. Standard analytical techniques for this assessment include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) using chiral stationary phases, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. These methods allow for the quantification of each enantiomer in a mixture. While these are standard procedures, specific protocols and chromatograms for assessing the enantiomeric excess of this compound are not available.

Chiral Discrimination in Supramolecular Assemblies

Chiral discrimination can also occur within supramolecular structures, where non-covalent interactions play a key role in differentiating between enantiomers. In the crystalline phase, enantiomers can self-assemble into different packing arrangements, such as homochiral chains or heterochiral dimers, driven by interactions like hydrogen bonding. This phenomenon is critical in understanding molecular recognition at the solid state. Research on derivatives of 2-hydroxy-3-methoxybenzaldehyde (B140153) has shown that hydrogen bonding can be pivotal for chiral discrimination in the crystalline phase. Nevertheless, specific studies on the supramolecular chemistry and chiral discrimination of this compound have not been identified.

Enantioselective Synthesis Approaches

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound directly. This is often achieved by using chiral catalysts, auxiliaries, or reagents that control the stereochemical outcome of a reaction. For sulfonamides, various asymmetric methods can be envisioned, such as the enantioselective addition of nucleophiles to precursors or catalytic reactions that create the chiral center with high stereocontrol. These approaches are highly sought after in medicinal chemistry to access enantiopure therapeutic agents. Despite the general advancements in this field, specific enantioselective synthesis routes for this compound are not described in the available scientific literature.

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies

The synthesis of sulfonamides is a critical aspect of drug development and the manufacturing of active pharmaceutical ingredients. researchgate.net Traditional methods for creating the vital S-N bond often involve the reaction of amines with sulfonyl chlorides. researchgate.netnih.gov However, modern synthetic chemistry is continuously providing greener, more efficient, and versatile strategies that can be applied to the synthesis of 2-Hydroxy-3-methoxybenzenesulfonamide and its derivatives.

Recent advancements have focused on novel catalytic systems and reaction conditions to improve yield, safety, and efficiency. ajchem-b.com These innovative approaches are expanding the toolbox for chemists, allowing for the construction of complex sulfonamide-containing molecules under milder conditions. thieme-connect.com

Table 1: Modern Synthetic Strategies for Sulfonamides

Synthetic Strategy Description Potential Advantages
C-H Sulfonamidation Direct formation of a C-S bond followed by amination, bypassing the need for pre-functionalized starting materials. Increased atom economy, reduced synthetic steps.
Electrochemical Synthesis Utilizes electrical current to drive the formation of the sulfonamide bond, often under metal-free conditions. researchgate.net Avoids hazardous reagents, offers high efficiency. researchgate.net
Mechanochemical Synthesis Employs mechanical force (e.g., grinding, milling) to initiate chemical reactions, often in the absence of bulk solvents. researchgate.net Environmentally friendly, can lead to novel reactivity.
Photoredox Catalysis Uses light and a photocatalyst to enable the coupling of thiols and amines under mild conditions. thieme-connect.com High functional group tolerance, energy-efficient.

| Multi-component Reactions | Combines three or more reactants in a single step to form complex products, such as ketenimine sulfonamide conjugates. acs.org | High efficiency and atom economy, rapid library generation. acs.org |

These cutting-edge methods offer promising avenues for the efficient and environmentally conscious production of this compound and its analogues, facilitating further research into their properties and applications.

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For sulfonamide-containing compounds like this compound, computational modeling offers powerful methods for predicting a wide range of properties, thereby guiding synthetic efforts and biological evaluation.

Density Functional Theory (DFT) is a frequently used method for simulating the electronic structure of organic compounds. nih.gov These theoretical simulations can provide valuable insights into molecular geometry, vibrational frequencies (FTIR and Raman spectra), and NMR chemical shifts. researchgate.netmdpi.com Furthermore, Frontier Molecular Orbital (FMO) analysis can be employed to understand molecular reactivity and electronic transitions. nih.gov

Advanced computational techniques can be used to predict:

Physicochemical Properties: Solubility, polarity, and stability can be estimated, helping to forecast the compound's behavior in different environments.

Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Binding Affinity and Conformation: Molecular docking studies can predict how this compound derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This helps in understanding the structural basis for their biological activity and in designing more potent molecules.

ADMET Properties: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial for the early stages of drug development. nih.gov

By leveraging these computational tools, researchers can screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising predicted profiles.

Exploration of Novel Biological Targets (general, non-clinical)

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for activities including antimicrobial, anticancer, and anti-inflammatory effects. ajchem-b.comnih.gov The this compound framework serves as a versatile scaffold for designing inhibitors of various enzymes and modulators of other biological targets.

Research has shown that derivatives incorporating a similar 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold are potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.govgoogle.com This enzyme is involved in cellular signaling and has been implicated in a number of physiological responses. nih.govgoogle.com This finding highlights the potential of the 2-hydroxy-3-methoxybenzyl group in directing the biological activity of sulfonamides.

Future research will likely focus on exploring the activity of novel this compound derivatives against a broader range of non-clinical biological targets.

Table 2: Potential Biological Targets for Sulfonamide Derivatives

Target Class Specific Examples Potential General Function
Enzymes Carbonic Anhydrases, Lipoxygenases, Proteases, Kinases, DNA Gyrase, Topoisomerase IV. ajchem-b.comnih.govtandfonline.com Inhibition of metabolic pathways, modulation of signaling cascades.
Receptors G-protein coupled receptors (GPCRs), Nuclear receptors. nih.gov Agonism or antagonism of receptor function to modulate cellular responses.
Ion Channels Calcium channels, Potassium channels. nih.gov Modulation of ion flow across cell membranes, affecting cellular excitability.

| Protein-Protein Interactions | Various signaling complexes. | Disruption of protein complexes involved in cellular processes. |

The structural features of this compound, particularly the hydroxyl and methoxy (B1213986) groups on the phenyl ring, offer opportunities for specific hydrogen bonding and other interactions within a target's binding site, potentially leading to the discovery of highly selective and potent modulators of these biological targets.

Integration of this compound Frameworks into New Chemical Entities

The this compound scaffold is an attractive building block for the construction of more complex and novel chemical entities. ajchem-b.com The sulfonamide group itself is known to improve physicochemical properties, such as increasing hydrophilicity and metabolic stability, and provides strong hydrogen bonding capabilities. thieme-connect.com

One key strategy involves the creation of hybrid molecules, where the this compound core is chemically linked to other known pharmacophores. For example, combining the scaffold with other heterocyclic systems like triazoles or benzothiazoles could result in synergistic or novel biological activities. tandfonline.com The introduction of a triazole moiety, for instance, has been shown to improve interactions with biological targets and increase water solubility. tandfonline.com

Another approach is the synthesis of Schiff bases through the condensation of the amino group of a sulfonamide with an aldehyde or ketone. researchgate.net The resulting imine group can be a critical feature for biological activity. For instance, the condensation of 4-aminobenzene-1-sulphonamide with 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) creates a Schiff base that can be used to form metal complexes. researchgate.net This demonstrates how the 2-hydroxy-3-methoxy-phenyl motif can be incorporated into larger structures.

The development of new chemical entities based on the this compound framework will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how chemical changes affect biological activity. nih.gov

Prodrug Design: Modifying the core structure to improve properties like bioavailability, which can be achieved by creating derivatives such as phthalidyl derivatives. rsc.org

Fragment-Based Drug Design: Using the this compound moiety as a starting fragment to build more potent and selective compounds.

By integrating this versatile framework into new molecular architectures, researchers can continue to explore the vast chemical space and unlock new potential for sulfonamide-based compounds in various scientific fields.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing 2-Hydroxy-3-methoxybenzenesulfonamide?

The synthesis typically involves sulfonylation of a hydroxylated methoxybenzene precursor under controlled conditions. Key steps include:

  • Sulfonation : Reaction of the phenolic intermediate with sulfonic acid derivatives (e.g., sulfonyl chlorides) in inert atmospheres to prevent oxidation .
  • Amidation : Introduction of the sulfonamide group via reaction with ammonia or amines under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical parameters include maintaining temperatures below 50°C to avoid decomposition and using anhydrous solvents (e.g., THF or DCM) to suppress side reactions . Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : To verify the positions of the hydroxyl, methoxy, and sulfonamide groups. For example, the hydroxyl proton typically appears as a broad singlet (~δ 10–12 ppm) in DMSO-d₆ .
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular weight and fragmentation patterns.
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised during prolonged exposure .
  • Spill Management : Neutralize with sodium bicarbonate and absorb using vermiculite. Avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., antitumor efficacy) often arise from:

  • Assay Variability : Differences in cell lines (e.g., COMPARE analysis with 39 human cancer cell lines ) or incubation times.
  • Structural Analogues : Subtle substituent changes (e.g., chloro vs. methoxy groups) can drastically alter target binding.
    Methodological Solutions :
  • Orthogonal Assays : Validate results using both cell-based (e.g., flow cytometry for cell cycle arrest ) and biochemical assays (e.g., tubulin polymerization inhibition ).
  • Computational Modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify pharmacophore requirements .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological studies?

  • Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions and minimize hydrolysis .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

Key SAR Insights :

  • Methoxy Position : Meta-substitution (3-methoxy) enhances metabolic stability compared to para-substituted analogues .
  • Sulfonamide Modifications : Bulky N-alkyl groups (e.g., allyl) reduce off-target interactions but may decrease solubility .
    Experimental Design :
  • Parallel Synthesis : Generate a library of derivatives with systematic substituent variations (e.g., halogenation, alkylation) .
  • Gene Expression Profiling : Use microarrays to correlate structural changes with transcriptional responses (e.g., G1/S phase arrest markers like p21 ).

Critical Notes

  • Data Contradictions : Antitumor activity discrepancies in literature may stem from assay-specific endpoints (e.g., IC₅₀ vs. LD₅₀) or impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.